
N-(2-phenylethyl)cycloheptanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenylethyl)cycloheptanamine, also known as cycloheptamine or SCH-5472, is a chemical compound that belongs to the family of cycloalkylamines. It is a psychoactive drug that has been studied for its potential therapeutic applications in neuroscience research.
Wirkmechanismus
The mechanism of action of N-(2-phenylethyl)cycloheptanamine involves its binding to the sigma-1 receptor, which modulates the activity of various neurotransmitter systems. This receptor is involved in the regulation of calcium homeostasis, which is critical for neuronal function and survival.
Biochemical and Physiological Effects:
N-(2-phenylethyl)cycloheptanamine has been shown to have various biochemical and physiological effects. It has been found to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood, motivation, and attention. It has also been shown to enhance cognitive function and memory consolidation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(2-phenylethyl)cycloheptanamine in lab experiments include its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and biochemical effects of this receptor. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for research on N-(2-phenylethyl)cycloheptanamine. One area of interest is its potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another area of research is the development of more selective sigma-1 receptor ligands that can be used to study the specific physiological and biochemical effects of this receptor.
Synthesemethoden
The synthesis of N-(2-phenylethyl)cycloheptanamine involves the reaction of cycloheptanone with phenethylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
N-(2-phenylethyl)cycloheptanamine has been studied for its potential applications in neuroscience research. It has been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes, including ion channels, neurotransmitter release, and apoptosis.
Eigenschaften
Produktname |
N-(2-phenylethyl)cycloheptanamine |
|---|---|
Molekularformel |
C15H23N |
Molekulargewicht |
217.35 g/mol |
IUPAC-Name |
N-(2-phenylethyl)cycloheptanamine |
InChI |
InChI=1S/C15H23N/c1-2-7-11-15(10-6-1)16-13-12-14-8-4-3-5-9-14/h3-5,8-9,15-16H,1-2,6-7,10-13H2 |
InChI-Schlüssel |
BPURAXITHIRCRC-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NCCC2=CC=CC=C2 |
Kanonische SMILES |
C1CCCC(CC1)NCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262000.png)
![6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262019.png)
![N-[2-(butyrylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B262021.png)

![N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B262025.png)


![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B262028.png)

![4,5-dimethoxy-2-[[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B262032.png)



